molecular formula C11H21NO4 B12317133 tert-Butyl3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

tert-Butyl3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12317133
M. Wt: 231.29 g/mol
InChI Key: HEFYZXCUGNIOCW-UHFFFAOYSA-N
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Description

(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with two hydroxymethyl groups and a tert-butyl ester group. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tert-butyl bromoacetate.

    Formation of Intermediate: The pyrrolidine is reacted with tert-butyl bromoacetate under basic conditions to form an intermediate compound.

    Hydroxymethylation: The intermediate is then subjected to hydroxymethylation using formaldehyde and a suitable reducing agent, such as sodium borohydride, to introduce the hydroxymethyl groups at the 3 and 4 positions of the pyrrolidine ring.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate in high purity.

Industrial Production Methods

In an industrial setting, the production of (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate may involve optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters using appropriate nucleophiles and catalysts.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate, or chromium trioxide in acidic conditions.

    Reduction: LiAlH4 or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with opposite stereochemistry.

    tert-Butyl 3-hydroxymethylpyrrolidine-1-carboxylate: A similar compound with only one hydroxymethyl group.

    tert-Butyl 4-hydroxymethylpyrrolidine-1-carboxylate: Another similar compound with the hydroxymethyl group at the 4 position.

Uniqueness

(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific (3R,4R) stereochemistry, which imparts distinct chemical and biological properties. This configuration can lead to different reactivity and interaction profiles compared to its enantiomers or other similar compounds, making it valuable in stereoselective synthesis and chiral recognition studies.

Properties

IUPAC Name

tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFYZXCUGNIOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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